For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 4-Bromopyridine-2,6-dicarboxylic Acid
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Bromopyridine-2,6-dicarboxylic acid. It is intended to be a valuable resource for professionals in the fields of chemical research, materials science, and drug discovery.
Core Chemical Properties
4-Bromopyridine-2,6-dicarboxylic acid is a versatile bifunctional scaffold with significant potential in various research and development areas.[1] Its structure, featuring a bromo substituent and a dicarboxylic acid moiety, makes it a key precursor in the synthesis of complex polydentate ligands.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromopyridine-2,6-dicarboxylic acid is presented below.
| Property | Value | Reference |
| CAS Number | 162102-81-0 | [2] |
| Molecular Formula | C₇H₄BrNO₄ | [3] |
| Molecular Weight | 246.02 g/mol | [3] |
| IUPAC Name | 4-bromo-2,6-pyridinedicarboxylic acid | |
| Physical Form | Solid | |
| Melting Point | 206 °C (decomposition) | [2] |
| Storage Temperature | Inert atmosphere, 2-8°C | [3] |
Safety Information
The compound is associated with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary statements include P261 and P305+P351+P338.
Chemical Synthesis and Reactivity
4-Bromopyridine-2,6-dicarboxylic acid is a valuable intermediate in organic synthesis. It serves as a building block for creating novel metal-organic frameworks (MOFs) and for developing sophisticated coordination complexes.[1]
The bromo substituent acts as a reactive site for metal-catalyzed cross-coupling reactions like the Suzuki and Stille reactions, while the dicarboxylic acid moiety allows for strong chelation with metal ions.[1] In biological contexts, it can function as an enzyme inhibitor by binding to the active site of enzymes.[1]
The synthesis of 4-Bromopyridine-2,6-dicarboxylic acid can be achieved through the hydrolysis of its corresponding dimethyl ester.[4][5]
Experimental Protocols
Synthesis of 4-Bromopyridine-2,6-dicarboxylic acid
This protocol is adapted from the hydrolysis of dimethyl 4-bromopyridine-2,6-dicarboxylate.[4][5][6]
Materials:
-
Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq)[4]
-
Potassium hydroxide (2.1 eq)[7]
-
Aqueous hydrogen chloride (37%)[6]
-
Deionized water[4]
Procedure:
-
Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate in methanol.[5]
-
Separately, dissolve potassium hydroxide in methanol and add this solution to the diester solution.[4][5]
-
After cooling to room temperature, remove the solvent by rotary evaporation to obtain the potassium salt.[4][6]
-
Acidify the solution to pH 1 using concentrated HCl, which will cause a white precipitate of 4-Bromopyridine-2,6-dicarboxylic acid to form.[4][6]
-
Filter the precipitate, wash with cold deionized water, and dry under vacuum.[4]
Conversion to 4-Bromopyridine-2,6-dicarbohydrazide
4-Bromopyridine-2,6-dicarboxylic acid is a precursor for the synthesis of 4-Bromopyridine-2,6-dicarbohydrazide, a compound of interest in medicinal and coordination chemistry.[8] This conversion typically involves a two-step process of esterification followed by hydrazinolysis.[9][10]
Step 1: Esterification [9][10]
-
Suspend 4-Bromopyridine-2,6-dicarboxylic acid in absolute ethanol (10-15 volumes).[9]
-
Cautiously add a catalytic amount of concentrated sulfuric acid.[9]
-
Heat the mixture to reflux for 8-12 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
After completion, cool the mixture and remove the excess ethanol under reduced pressure.[9]
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude diethyl 4-bromopyridine-2,6-dicarboxylate.[9]
-
Purify the crude product by column chromatography on silica gel if necessary.[9]
Step 2: Hydrazinolysis [9]
-
Dissolve the purified diethyl 4-bromopyridine-2,6-dicarboxylate in ethanol (10 volumes).[9]
-
Add hydrazine hydrate (10-20 equivalents) to the solution.[9]
-
Heat the mixture to reflux for 6-10 hours, during which a precipitate may form.[9]
-
Monitor the reaction by TLC until the starting diester has been consumed.[9]
Applications in Drug Development and Materials Science
The unique structure of 4-Bromopyridine-2,6-dicarboxylic acid and its derivatives makes them valuable in several advanced applications.
-
Coordination Chemistry: The dicarboxylate groups are analogous to those in dipicolinic acid, a known chelator, suggesting applications in creating spectroscopic probes and luminescent materials.[1] The carbohydrazide derivatives are excellent chelating agents for metal ions, which can be utilized in designing metal-based drugs or inhibitors for metalloenzymes.[8]
-
Medicinal Chemistry: It serves as an intermediate for generating pyridine-based small molecule libraries targeting biologically relevant proteins, such as purinergic receptors.[1] Derivatives of the related pyridine-2,6-dicarboxamide have shown potential in anticancer therapies by stabilizing telomeric G-quadruplex DNA.[8]
-
Materials Science: Researchers use this compound to develop novel metal-organic frameworks (MOFs) with customized porosity and to create sophisticated coordination complexes for studying electron transfer and catalytic cycles.[1]
References
- 1. 4-Bromopyridine-2,6-dicarboxylic Acid | High Purity [benchchem.com]
- 2. 4-BROMOPYRIDINE-2,6-DICARBOXYLIC ACID | 162102-81-0 [chemicalbook.com]
- 3. 162102-81-0|4-Bromopyridine-2,6-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
